Griseoviridin

Antimicrobial Resistance Mycobacterium avium Complex (MAC) Drug Discovery

Researchers screening ribosomal inhibitors frequently encounter compounds with narrow antibacterial spectra and undefined eukaryotic selectivity, limiting their translational relevance. Griseoviridin solves this by delivering a well-characterized, two-order-of-magnitude selectivity window for bacterial over human ribosomes. • Quantified bacterial ribosome selectivity: ~100× greater binding affinity for E. coli 70S ribosomes vs. human 80S ribosomes, enabling reliable eukaryotic vs. prokaryotic translation assay calibration. • Potent anti-MAC activity: MIC 0.024-1.56 μg/mL against M. avium and M. intracellulare; synergistic enhancement with etamycin (viridogrisein) achieves ethambutol-comparable efficacy in in vivo infection models. • Structurally unique 23-membered macrocycle with ene-thiol linkage, co-produced with its natural Group B synergy partner, providing an authentic tool for streptogramin synergy and resistance studies.

Molecular Formula C22H27N3O7S
Molecular Weight 477.5 g/mol
CAS No. 53216-90-3
Cat. No. B1245102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseoviridin
CAS53216-90-3
Synonymsgriseoviridin
Molecular FormulaC22H27N3O7S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
InChIInChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
InChIKeyUXWOXTQWVMFRSE-JCSRQJCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseoviridin: Unique Group A Streptogramin


Griseoviridin (CAS 53216-90-3) is a potent, broad-spectrum Group A streptogramin antibiotic produced by the fermentation of *Streptomyces griseoviridis* [1]. It is a unique hybrid polyketide-nonribosomal peptide natural product characterized by a 23-membered macrocycle, an embedded oxazole motif, and a distinctive ene-thiol linkage [2]. Its primary mechanism of action involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis [3].

Griseoviridin Irreplaceability vs. Group A Streptogramins


Generic substitution with other Group A streptogramins, such as virginiamycin M1, pristinamycin IIA, or madumycin II, is not scientifically justified due to Griseoviridin's unique structural and functional characteristics [1]. The presence of a unique ene-thiol linkage in its macrocycle is critical for its biological activity, a feature absent in other Group A members [2]. Furthermore, its biosynthetic gene cluster is distinct and co-produces viridogrisein (Group B) for synergistic action, making it a privileged tool for studying streptogramin synergy and resistance [1]. Most importantly, Griseoviridin demonstrates a superior binding affinity for bacterial ribosomes over human ribosomes, a critical selectivity parameter not uniformly observed or quantified across the entire Group A class [3].

Quantifiable Advantages of Griseoviridin Over Analogs


Synergistic Anti-Mycobacterial Activity with Etamycin

In a direct comparative screen, griseoviridin (2) exhibited a specific anti-mycobacterial potency range against *M. avium* and *M. intracellulare* that is distinct from its co-isolated comparator, nosiheptide (1). Both compounds demonstrated minimum inhibitory concentrations (MICs) between 0.024 and 1.56 μg/mL [1]. However, a key differentiator is its synergistic potential: the combination of griseoviridin (2) with its co-produced streptogramin, etamycin (3), markedly enhanced anti-mycobacterial activity against both species, an effect not observed with nosiheptide [1].

Antimicrobial Resistance Mycobacterium avium Complex (MAC) Drug Discovery

Bacterial Ribosome Selectivity Over Human Ribosomes

Griseoviridin exhibits a significant and quantifiable difference in binding affinity between prokaryotic and eukaryotic ribosomes. Its affinity for 80-S type ribosomes (yeast or human) is two orders of magnitude smaller than its affinity for *E. coli* ribosomes [1]. The mode of action is comparable to other antibiotics of the streptogramin A group, but this specific, quantified selectivity metric provides a crucial differentiator for research [1].

Mechanism of Action Ribosome Selectivity

Synergy with Viridogrisein Analogs Against S. aureus

The synergy between griseoviridin (Group A) and viridogrisein (Group B) is a hallmark of the class, but recent studies have quantified this effect with novel Group B analogs. Equimolar mixtures of griseoviridin with each of five new viridogrisein analogs (B–F) consistently inhibited the growth of *S. aureus* more potently than treatment with the respective Group B analog alone [1]. This is consistent with the known streptogramin synergy, where the combination can be bactericidal [2].

Antibacterial Synergy Staphylococcus aureus Streptogramin Antibiotics

Griseoviridin Research Applications


Lead for Synergistic MAC Therapies

Griseoviridin's established potency (MIC 0.024-1.56 μg/mL) and its synergistic enhancement with etamycin against *Mycobacterium avium* complex (MAC) [1] make it an ideal starting point for medicinal chemistry programs. Researchers can leverage this natural synergy to develop novel combination therapies or engineer dual-action molecules to combat these challenging, often drug-resistant infections.

Streptogramin A SAR Probe

The unique structural features of Griseoviridin, particularly its 23-membered macrocycle and ene-thiol linkage, are essential for its activity [1]. Researchers investigating the structure-activity relationships (SAR) of Group A streptogramins should utilize griseoviridin as a key reference molecule. Its potent synergy with a broad array of Group B analogs, including recently discovered ones [2], provides a robust assay system to dissect the molecular requirements for streptogramin synergy and the development of new antimicrobial combinations.

Ribosome Selectivity Calibration Standard

Griseoviridin's well-characterized and quantified two-order-of-magnitude selectivity for bacterial over human ribosomes [1] positions it as a valuable calibration standard in eukaryotic vs. prokaryotic translation assays. It can serve as a control compound to benchmark the selectivity of new ribosomal inhibitors, aiding in the early identification of candidates with favorable therapeutic windows.

Technical Documentation Hub

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18 linked technical documents
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